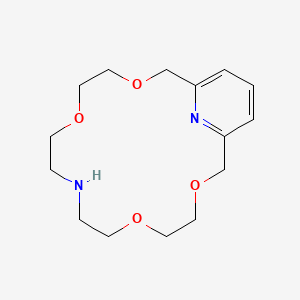
3,6,12,15-Tetraoxa-9-aza-1(2,6)-pyridinacyclohexadecaphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6,12,15-Tetraoxa-9-aza-1(2,6)-pyridinacyclohexadecaphane is a macrocyclic compound known for its unique structure and properties. This compound belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. The presence of nitrogen and oxygen atoms in the ring structure allows it to form stable complexes with various cations, making it useful in a variety of chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,12,15-Tetraoxa-9-aza-1(2,6)-pyridinacyclohexadecaphane typically involves the cyclization of linear precursors containing the necessary functional groups. One common method involves the reaction of a diethylene glycol derivative with a pyridine derivative under specific conditions to form the macrocyclic structure. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran. The reaction mixture is heated to promote cyclization and the formation of the desired macrocyclic compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of high-purity starting materials and efficient purification techniques, such as column chromatography, ensures the production of high-quality this compound.
化学反応の分析
Types of Reactions
3,6,12,15-Tetraoxa-9-aza-1(2,6)-pyridinacyclohexadecaphane undergoes various types of chemical reactions, including:
Complexation Reactions: The compound forms stable complexes with metal cations due to the presence of nitrogen and oxygen atoms in the ring structure.
Substitution Reactions: The compound can undergo substitution reactions where one or more of the hydrogen atoms are replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where it either gains or loses electrons.
Common Reagents and Conditions
Complexation Reactions: Metal salts such as sodium chloride or potassium chloride are commonly used to form complexes with this compound. The reactions are typically carried out in aqueous or organic solvents.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used to introduce new functional groups into the compound. These reactions are often carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used to carry out redox reactions involving the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, complexation reactions result in the formation of metal complexes, while substitution reactions yield derivatives of this compound with new functional groups.
科学的研究の応用
3,6,12,15-Tetraoxa-9-aza-1(2,6)-pyridinacyclohexadecaphane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry to form stable complexes with metal cations
Biology: The compound is investigated for its ability to selectively bind to certain biological molecules, making it useful in biochemical assays and drug delivery systems.
Medicine: The compound’s ability to form stable complexes with metal cations is explored for potential therapeutic applications, such as in the treatment of metal ion imbalances in the body.
Industry: The compound is used in various industrial processes, including the extraction and purification of metal ions from ores and waste streams.
作用機序
The mechanism by which 3,6,12,15-Tetraoxa-9-aza-1(2,6)-pyridinacyclohexadecaphane exerts its effects is primarily through its ability to form stable complexes with metal cations. The nitrogen and oxygen atoms in the ring structure act as electron donors, coordinating with the metal cations and stabilizing them. This complexation process can influence various chemical and biological processes, depending on the specific metal cation involved and the context in which the compound is used.
類似化合物との比較
3,6,12,15-Tetraoxa-9-aza-1(2,6)-pyridinacyclohexadecaphane can be compared with other similar macrocyclic compounds, such as:
Crown Ethers: These compounds also contain multiple ether groups in a ring structure and are known for their ability to form stable complexes with metal cations. crown ethers typically do not contain nitrogen atoms, which can influence their complexation properties.
Cryptands: These are another class of macrocyclic compounds that contain both nitrogen and oxygen atoms in their ring structures. Cryptands are known for their high affinity for metal cations and are often used in applications requiring strong and selective binding.
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with various guest molecules. While they do not contain nitrogen atoms, their ability to form stable complexes makes them useful in a variety of applications.
The uniqueness of this compound lies in its specific ring structure and the presence of both nitrogen and oxygen atoms, which contribute to its distinctive complexation properties and wide range of applications.
特性
分子式 |
C15H24N2O4 |
|---|---|
分子量 |
296.36 g/mol |
IUPAC名 |
3,6,12,15-tetraoxa-9,21-diazabicyclo[15.3.1]henicosa-1(21),17,19-triene |
InChI |
InChI=1S/C15H24N2O4/c1-2-14-12-20-10-8-18-6-4-16-5-7-19-9-11-21-13-15(3-1)17-14/h1-3,16H,4-13H2 |
InChIキー |
UAALEIYWCGKSIZ-UHFFFAOYSA-N |
正規SMILES |
C1COCCOCC2=NC(=CC=C2)COCCOCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol](/img/structure/B13687296.png)
![1-[(5-Methylthiophen-2-yl)methyl]azetidine](/img/structure/B13687304.png)
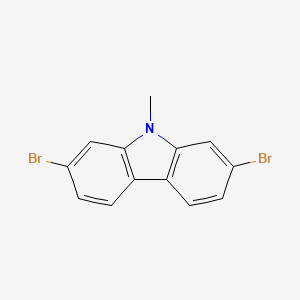
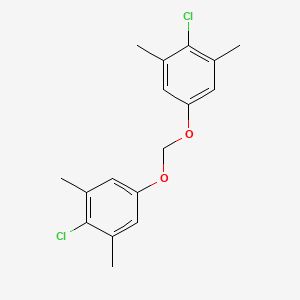


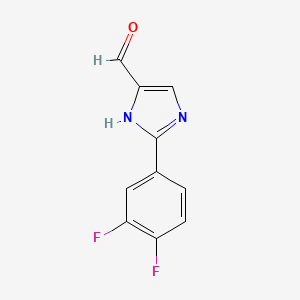
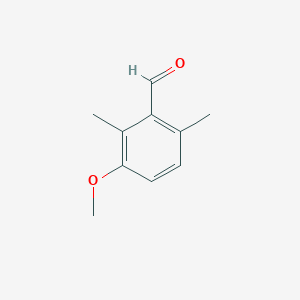
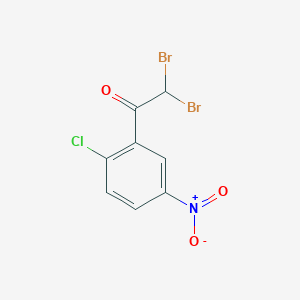
![[3-[2-(Trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13687361.png)
![8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13687367.png)

![5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13687375.png)
